4-[3-(4-methylphenyl)acryloyl]morpholine chemical properties
4-[3-(4-methylphenyl)acryloyl]morpholine chemical properties
Comprehensive Technical Guide on 4-[3-(4-methylphenyl)acryloyl]morpholine: Chemical Properties, Synthesis, and Biological Applications
Executive Summary
The compound 4-[3-(4-methylphenyl)acryloyl]morpholine —also identified as (E)-1-morpholino-3-(p-tolyl)prop-2-en-1-one—is a specialized cinnamamide derivative that serves as a highly versatile scaffold in modern medicinal chemistry and agrochemical development. By integrating a lipophilic p-tolyl group, a reactive α,β-unsaturated carbonyl (Michael acceptor), and a morpholine ring, this molecule achieves a privileged physicochemical profile. This whitepaper dissects the chemical properties, self-validating synthetic protocols, and biological mechanisms of this compound, providing a foundational blueprint for drug development professionals and synthetic chemists.
Structural Chemistry & Physicochemical Profiling
The architectural brilliance of 4-[3-(4-methylphenyl)acryloyl]morpholine lies in the synergistic interplay of its three distinct structural domains:
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The p-Tolyl Moiety: The para-methyl substitution on the phenyl ring acts as a mild electron-donating group via hyperconjugation. This slightly increases the lipophilicity of the molecule while modulating the electronic landscape of the conjugated alkene.
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The α,β-Unsaturated Amide: This conjugated system acts as a "soft" Michael acceptor. Unlike highly reactive (hard) electrophiles that cause indiscriminate toxicity, soft electrophiles selectively form covalent thioether bonds with highly nucleophilic cysteine residues on target proteins or cellular thiols like glutathione (GSH)[1].
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The Morpholine Ring: While morpholine itself is a secondary amine, its incorporation into an amide bond delocalizes the nitrogen lone pair, rendering it non-basic. However, the ether oxygen at the 4-position of the morpholine ring serves as a critical hydrogen-bond acceptor. This strategically improves aqueous solubility and facilitates specific hydrophobic and H-bonding interactions within enzyme active sites (e.g., interacting with Val and His residues)[2].
Table 1: Physicochemical Parameters & Pharmacokinetic Implications
| Parameter | Value | Pharmacokinetic Implication |
| Molecular Weight | 231.29 g/mol | Ideal for oral bioavailability (Lipinski rule compliant). |
| LogP (Calculated) | ~2.15 | Optimal balance for membrane permeability and aqueous solubility. |
| TPSA | 29.54 Ų | Excellent blood-brain barrier (BBB) penetration potential (< 90 Ų). |
| H-Bond Acceptors | 2 (Carbonyl O, Morpholine O) | Facilitates target binding without introducing basicity. |
| H-Bond Donors | 0 | Reduces the desolvation penalty during receptor binding. |
| Electrophilicity | Soft Michael Acceptor | Enables selective targeted covalent inhibition (TCI). |
Synthetic Methodology & Validation Workflows
To ensure high purity and yield, the synthesis of 4-[3-(4-methylphenyl)acryloyl]morpholine is best achieved via a two-step nucleophilic acyl substitution utilizing an acyl chloride intermediate.
DOT Diagram: Self-Validating Synthesis Workflow
Synthesis of 4-[3-(4-methylphenyl)acryloyl]morpholine via an acyl chloride intermediate.
Step-by-Step Self-Validating Protocol
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Step 1: Acyl Chloride Formation
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Procedure: Suspend 4-methylcinnamic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add thionyl chloride (SOCl 2 , 2.0 eq) and a catalytic drop of dimethylformamide (DMF). Reflux for 2 hours.
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Causality: SOCl 2 converts the stable carboxylic acid into a highly reactive acyl chloride. DMF acts as a catalyst by forming the Vilsmeier-Haack intermediate, drastically accelerating the chlorination.
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Self-Validation Check: Quench a 10 µL reaction aliquot in methanol and analyze via TLC (Hexane:EtOAc 3:1). Complete conversion is confirmed when the starting acid spot disappears and a new, less polar methyl ester spot (formed from the acyl chloride + MeOH quench) appears.
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Step 2: Amidation
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Procedure: Concentrate the intermediate in vacuo to remove excess SOCl 2 . Redissolve in DCM and cool to 0°C. Dropwise, add a solution of morpholine (1.2 eq) and triethylamine (Et 3 N, 1.5 eq) in DCM. Allow to warm to room temperature over 4 hours.
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Causality: Et 3 N acts as an acid scavenger to neutralize the HCl byproduct. Without it, morpholine would protonate into a non-nucleophilic salt, halting the reaction. The 0°C initiation controls the exothermic nature of the amidation, preventing the formation of unwanted side products.
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Step 3: Workup and Spectral Validation
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Procedure: Wash the organic layer sequentially with 1M HCl (removes excess morpholine/Et 3 N), saturated NaHCO 3 (removes unreacted acid), and brine. Dry over Na 2 SO 4 , concentrate, and recrystallize from ethanol.
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Self-Validation Check: Perform 1 H-NMR (CDCl 3 ). The defining hallmark of the correct product is the presence of trans alkene protons: look for two distinct doublets around δ 6.8 and 7.6 ppm with a large coupling constant (J ≈ 15.5 Hz). Morpholine protons will appear as multiplets at δ 3.6–3.7 ppm.
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Pharmacological Mechanisms & Biological Activity
Cinnamoyl morpholine derivatives exhibit a broad spectrum of biological activities, heavily dictated by their ability to act as Michael acceptors and radical scavengers.
DOT Diagram: Mechanism of Action (Michael Addition Pathway)
Covalent modification of cellular thiols via Michael addition leading to phenotypic responses.
Antimicrobial and Antifungal Activity
Cinnamic amides, particularly morpholine derivatives, have demonstrated significant growth inhibition against fungal and bacterial pathogens. Research indicates that unsubstituted cinnamoyl morpholine achieves Minimum Inhibitory Concentrations (MIC) of 60.8 µM against Aspergillus niger and Candida albicans[3]. The inclusion of the 4-methyl group enhances lipophilicity, which theoretically improves penetration through the complex fungal cell wall and ergosterol-rich plasma membrane.
Anticancer Potential via Redox Modulation
Compounds featuring the cinnamamide scaffold act as targeted agents against cancer cell lines (e.g., HCT-116 colon cancer cells) by inducing apoptosis[1]. The mechanism relies on the α,β-unsaturated carbonyl reacting with intracellular thiols (like GSH). Cancer cells, which operate under high basal oxidative stress, are uniquely vulnerable to the sudden depletion of GSH caused by these Michael acceptors, leading to lethal redox imbalances.
Antioxidant Capacity
Paradoxically, while acting as electrophiles, substituted cinnamamides also exhibit radical scavenging properties. In DPPH assays, 4-methylcinnamamide derivatives have shown potent antioxidant activity (up to 75% inhibition, comparable to ascorbic acid)[4]. The electron-donating nature of the 4-methyl group stabilizes the transient radical intermediates formed during the scavenging process.
Table 2: Comparative Biological Activity of Cinnamoyl Amides
| Compound Variant | Target / Assay | Activity (MIC / IC50) | Mechanistic Note | Ref |
| Unsubstituted Cinnamoyl Morpholine | Aspergillus niger | 60.8 µM | Fungal growth inhibition | [3] |
| Unsubstituted Cinnamoyl Morpholine | Candida albicans | 60.8 µM | Disruption of membrane integrity | [3] |
| Bis-cinnamamide derivative | HCT-116 (Colon Cancer) | 32.0 µM | Apoptosis via redox imbalance | [1] |
| 4-Methylcinnamamide derivative | DPPH Radical Scavenging | 75% Inhibition | Enhanced radical stabilization | [4] |
Experimental Workflow: DPPH Antioxidant Assay Validation
To quantify the radical scavenging ability of 4-[3-(4-methylphenyl)acryloyl]morpholine, a self-validating DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is employed.
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Causality: The DPPH radical exhibits a deep purple color with a strong absorption band at 517 nm. When the test compound donates an electron or hydrogen atom to the radical, it converts to a colorless/yellow hydrazine derivative. The drop in absorbance is directly proportional to the antioxidant capacity.
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Self-Validation Protocol:
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Preparation: Prepare a 0.1 mM solution of DPPH in analytical grade methanol. Prepare test compound solutions at varying concentrations (10–100 µM).
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Incubation: Mix 1 mL of the test solution with 2 mL of the DPPH solution. Incubate in total darkness for 30 minutes at room temperature (darkness prevents UV-induced radical degradation).
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Validation Checks:
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Negative Control (Methanol + DPPH): Must yield an OD 517 of ~0.8 to 1.0. A lower reading indicates DPPH degradation.
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Positive Control (Ascorbic Acid + DPPH): Must show >90% reduction in OD 517 .
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Measurement: Calculate % Inhibition = [(Acontrol−Atest)/Acontrol]×100 .
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Conclusion
4-[3-(4-methylphenyl)acryloyl]morpholine represents a highly optimized node in the chemical space of cinnamamides. By carefully balancing lipophilicity (via the 4-methyl group), electrophilic reactivity (via the conjugated amide), and aqueous solubility (via the morpholine oxygen), this compound serves as an excellent template for developing novel antimicrobial agents, targeted covalent inhibitors for oncology, and potent antioxidants.
References
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[3] Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity. PMC (National Institutes of Health). Available at:
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[1] Discovery, optimization, and cellular activities of 2-(aroylamino)cinnamamide derivatives against colon cancer cells. ResearchGate. Available at:
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[2] Bench to Any Side—The Pharmacology and Applications of Natural and Synthetic Alkylated Hydroxy Cinnamates and Cinnamides. MDPI. Available at:
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[4] Synthesis And Biological Evaluation of N-(5-Phenyl 1, 3, 4-Oxadiazole-2- yl) Cinnamamides. IJBPAS. Available at:
